

Inter-laboratory comparison of Hypaconitine quantification results.

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Compound of Interest

Compound Name: Hypaconitine (Standard)

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Inter-Laboratory Comparison Guide for Hypaconitine Quantification

This guide provides a comparative overview of analytical methods for the quantification of hypaconitine, aimed at researchers, scientists, and drug development professionals. The data presented is a synthesis of published literature to offer a baseline for inter-laboratory comparison and method validation.

Data Presentation: Quantitative Performance of Hypaconitine Quantification Methods

The following table summarizes the performance characteristics of various analytical methods reported for the quantification of hypaconitine. This collation serves as a virtual inter-laboratory comparison, drawing data from independent studies.



Method	Matrix	Linearity Range (ng/mL)	Limit of Detectio n (LOD) (ng/mL)	Limit of Quantific ation (LOQ) (ng/mL)	Precisio n (%RSD)	Accurac y/Recov ery (%)	Referen ce
UPLC- MS/MS	Rat Blood	0.077 - 615.7	-	-	<15%	Within ±15%	[1]
HF- LPME- HPLC	Human Urine	11.0 - 88.0 (μg/L)	0.7 (μg/L)	-	0.99 - 7.22%	77.3 - 85.6%	[2]
LC- MS/MS	Rat Plasma	0.508 - 40.64	-	0.508	<10%	>80% (Extractio n Recovery	[3][4]
d-SPE- LC- MS/MS	Plasma	0.3125 - 1000	0.104	-	-	-	[5][6]
UPLC/Q- TOF MS	Rat Plasma	0.02 - 10	-	-	-	-	[7]

Note: Data presented is as reported in the respective publications. Direct comparison should be made with caution due to variations in experimental conditions, matrices, and validation protocols. "-" indicates data not reported in the publication.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of the experimental protocols from the cited studies.

- 1. UPLC-MS/MS Method for Rat Blood[1]
- Sample Preparation: Protein precipitation with methanol.



- Chromatography: Waters C18 column (1.7 μ m, 50 × 2.1 mm) with a gradient elution using acetonitrile and 0.1% formic acid in water.
- Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source in positive mode, using multiple-reaction monitoring (MRM).
- 2. Hollow Fiber Liquid-Phase Microextraction (HF-LPME) with HPLC for Human Urine[2]
- Sample Preparation: Analytes were extracted from a 5mL urine sample (containing 1.0 mmol/L NaOH) into 1-octanol impregnated in the pores of a hollow fiber. Back-extraction was performed into an acidified aqueous solution within the fiber.
- Chromatography: High-Performance Liquid Chromatography (HPLC) analysis of the acceptor phase.
- Detection: UV detection (details not specified in the abstract).
- 3. LC-MS/MS Method for Rat Plasma[3][4]
- Sample Preparation: Direct precipitation of plasma proteins.
- Chromatography: Liquid chromatography (details on column and mobile phase varied).
- Detection: Tandem mass spectrometry (MS/MS) to quantify hypaconitine.
- 4. Dispersive Solid-Phase Extraction (d-SPE) with LC-MS/MS for Plasma[5][6]
- Sample Preparation: A novel d-SPE method using ZIF-8 as an adsorbent for the enrichment of aconitine alkaloids from plasma samples.
- Chromatography: High-Performance Liquid Chromatography (HPLC).
- Detection: Tandem mass spectrometry (MS/MS).
- UPLC/Q-TOF MS for Rat Plasma[7]
- Chromatography: Separation on a ZORBAX Extend-C18 column.



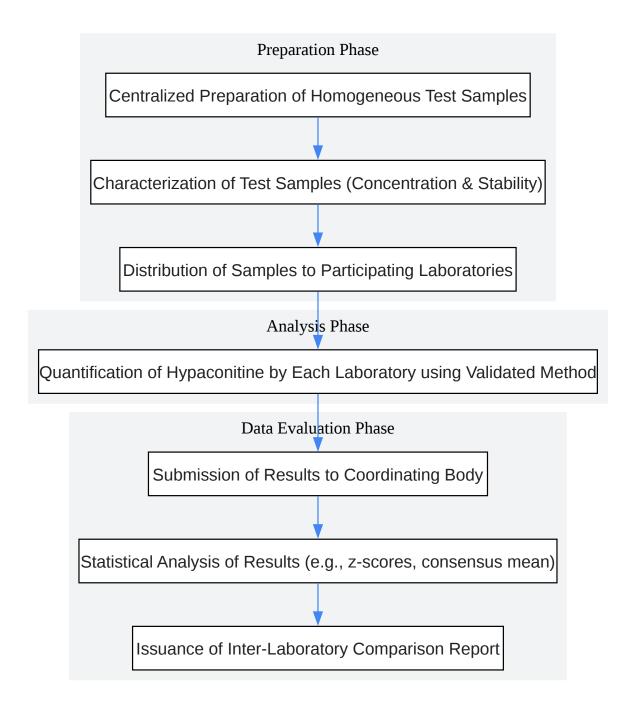
• Detection: Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS).

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison study for hypaconitine quantification.





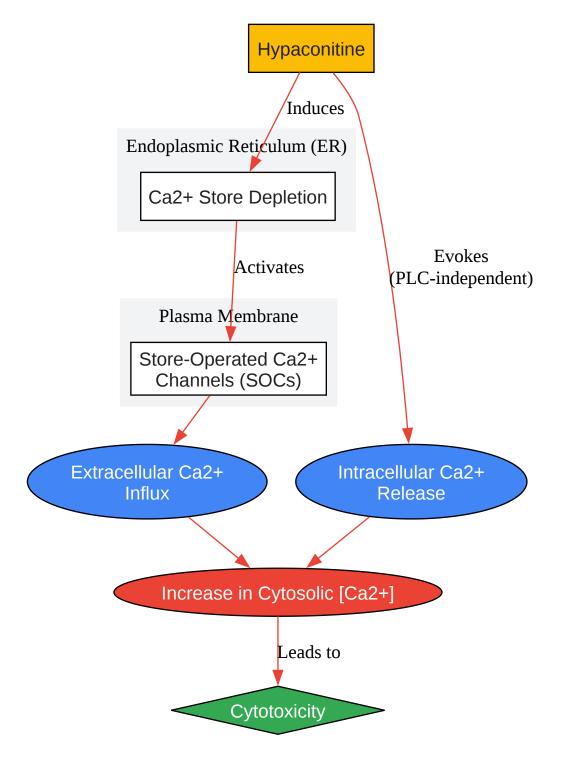
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Caption: A generalized workflow for an inter-laboratory comparison study.

Signaling Pathway of Hypaconitine-Induced Cytotoxicity



This diagram depicts the proposed signaling pathway for hypaconitine-induced cytotoxicity, primarily through the disruption of calcium homeostasis.



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Caption: Hypaconitine-induced cytotoxicity via calcium signaling pathways.[3]



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